![molecular formula C22H24ClN3O3S B2638620 2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946270-51-5](/img/structure/B2638620.png)
2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Studies
The compound is related to a class of fluoroquinolone-based 4-thiazolidinones that have been synthesized and studied for antimicrobial properties. Similar compounds have demonstrated potential antibacterial and antifungal activities, suggesting that 2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could also be explored for antimicrobial applications. Studies on related compounds have involved screening for activity against various bacterial and fungal strains, offering a foundational understanding of the compound's potential antimicrobial spectrum (Patel & Patel, 2010), (Desai, Dodiya, & Shihora, 2011).
Synthesis of Novel Derivatives and Biological Activities
This compound is part of a broader category of chemicals that have been used to synthesize novel derivatives with diverse biological activities. Specifically, derivatives of similar quinazoline compounds have been synthesized and evaluated for various biological activities including analgesic and anti-inflammatory effects. The synthesis methods and biological evaluation of these derivatives provide valuable insights into the potential pharmacological applications of 2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular and Antibacterial Potential
Compounds within the same chemical family have been designed, synthesized, and evaluated for antitubercular activity. Studies on similar compounds show that derivatives of 2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide could potentially act as potent inhibitors against Mycobacterium tuberculosis, suggesting a promising avenue for antitubercular drug development (Marvadi et al., 2020).
Molecular Structure Analysis and Regioselectivity
In-depth studies on the regioselectivity of reactions involving similar quinazoline derivatives have been conducted. These studies provide insights into the chemical behavior of these compounds and can guide the synthesis of new derivatives with desired properties. Understanding the molecular structure and behavior of these compounds is crucial for their application in drug design and synthesis (Batalha et al., 2019).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-14(2)24-20(27)16-6-9-18-19(12-16)25-22(26(21(18)28)10-11-29-3)30-13-15-4-7-17(23)8-5-15/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGCTGPTTPOAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
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